REACTION_CXSMILES
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[CH3:1][S:2]([N:5]1[CH:10]=[CH:9][CH2:8][CH2:7][CH2:6]1)(=[O:4])=[O:3].ClC1C=C(C=CC=1)C(OO)=[O:16]>C(Cl)Cl>[CH3:1][S:2]([N:5]1[CH2:6][CH2:7][CH:8]2[CH:9]([O:16]2)[CH2:10]1)(=[O:4])=[O:3]
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Name
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|
Quantity
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2.18 g
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Type
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reactant
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Smiles
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CS(=O)(=O)N1CCCC=C1
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Name
|
|
Quantity
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3.94 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Name
|
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Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
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Quantity
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600 mg
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Type
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CUSTOM
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Details
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the mixture was stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 6 hours
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Duration
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6 h
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Type
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CUSTOM
|
Details
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The reaction was quenched with 30% sodium thiosulfate solution
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Type
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EXTRACTION
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Details
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the mixture was extracted with methylene chloride
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Type
|
WASH
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Details
|
washed with 5% sodium carbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |